3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
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Overview
Description
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a complex organic compound with potential bioactive properties This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, green chemistry principles, such as the use of ionic liquids and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential in treating various diseases due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The presence of the morpholinyl group suggests potential interactions with monoamine oxidase, an enzyme involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group and exhibits similar bioactive properties.
2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one: Another chromen-2-one derivative with potential biological activities.
Uniqueness
The uniqueness of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-14-16-5-6-19(25)18(13-24-8-10-29-11-9-24)22(16)30-23(26)21(14)17-12-15(27-2)4-7-20(17)28-3/h4-7,12,25H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDAJNATQBYONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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